Gabazine

概要

説明

SR 95531 臭化水素酸塩: この化合物は、GABA A 受容体媒介シナプス伝達を阻害する能力により、神経科学研究で広く使用されています .

準備方法

合成経路と反応条件: : SR 95531 臭化水素酸塩の合成は、6-イミノ-3-(4-メトキシフェニル)-1(6H)-ピリダジンブタン酸と臭化水素酸の反応を含む。 反応条件は通常、ジメチルスルホキシド (DMSO) などの有機溶媒と制御された温度環境の使用を含み、最終生成物の純度と収率を保証します .

工業的製造方法: : SR 95531 臭化水素酸塩の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高性能液体クロマトグラフィー (HPLC) で測定されたように、通常 98% を超える化合物の純度を維持するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: : SR 95531 臭化水素酸塩は、イミノ基やメトキシ基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、多くの場合、有機溶媒と制御された温度を伴います。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬は、酸性または塩基性条件下で使用できます。

主な生成物: : これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまなハロゲン化誘導体をもたらす可能性があり、一方、酸化反応と還元反応は、化合物のさまざまな酸化または還元形態をもたらす可能性があります .

科学研究の応用

SR 95531 臭化水素酸塩は、特に神経科学、薬理学、医薬品化学の分野において、科学研究で広く使用されています。その主な応用には以下が含まれます。

科学的研究の応用

Introduction to Gabazine

This compound, also known as SR 95531, is a selective antagonist of the gamma-aminobutyric acid type A (GABA) receptor. It is widely used in neuroscience research to study GABAergic neurotransmission and its implications in various physiological and pathological conditions. This article explores the applications of this compound in scientific research, emphasizing its role in understanding neuronal dynamics, synaptic inhibition, and potential therapeutic implications.

Neuroscience and Neuropharmacology

This compound is primarily utilized to investigate the function of GABA receptors within various neural circuits. Its application provides insights into the mechanisms of synaptic inhibition and the modulation of neuronal excitability.

Case Study: Auditory Cortex Research

A study demonstrated that this compound application selectively blocked GABA-mediated inhibition in primary auditory cortex neurons, allowing researchers to analyze the role of GABAergic signaling in auditory processing. The findings indicated that this compound's effects differed from those of bicuculline, another GABA antagonist, highlighting its utility in dissecting complex neural interactions .

Astrocyte-Neuron Interactions

Recent research has explored this compound's impact on astrocyte-rich neuronal cultures, revealing that its stimulation enhances electrophysiological activity and alters cytokine secretion profiles. This suggests that astrocytes may play a regulatory role in modulating the effects of this compound on neuronal networks .

Pathophysiological Studies

This compound has been instrumental in studying various pathologies associated with altered GABAergic signaling, such as epilepsy and anxiety disorders.

Case Study: Epileptic Models

In animal models of epilepsy, this compound was used to block inhibitory currents, allowing researchers to investigate the balance between excitation and inhibition within cortical networks. The results emphasized the importance of GABAergic inhibition in preventing seizure activity .

Cardiovascular Research

This compound has applications beyond traditional neuroscience, including cardiovascular studies where it helps elucidate the role of GABAergic signaling in autonomic control.

Case Study: Cardiac Vagal Neurons

Research involving cardiac vagal neurons demonstrated that this compound effectively blocked GABAergic inhibitory postsynaptic currents without altering resting membrane potential or firing frequency. This indicates its potential for understanding autonomic regulation .

Drug Interaction Studies

This compound's interactions with anesthetic agents have been studied to understand their combined effects on GABA receptor function.

Case Study: Anesthetic Modulation

Studies have shown that this compound can modulate the effects of anesthetics like propofol by influencing upper airway muscle tone and respiratory stability during anesthesia . This highlights its relevance in clinical settings where anesthetic management is critical.

Summary Table of this compound Applications

作用機序

SR 95531 臭化水素酸塩は、GABA A 受容体に選択的に結合し、γ-アミノ酪酸 (GABA) の結合を競合的に阻害することにより、その効果を発揮します。この阻害は、塩化物イオンチャネルの開口を阻止し、神経活動に対する GABA の阻害効果を低下させます。 この化合物は、アロステリック阻害剤としても作用し、受容体の機能をさらに調節します .

類似の化合物との比較

類似の化合物

ビククリン: 別の GABA A 受容体拮抗薬ですが、SR 95531 臭化水素酸塩よりも幅広い作用範囲を持っています

ピクロトキシン: GABA A 受容体の非競合的拮抗薬であり、作用機序が異なります

独自性: : SR 95531 臭化水素酸塩は、GABA A 受容体に対する高い選択性と競合的阻害により、ユニークです。 他の拮抗薬とは異なり、他のイオンチャネルや受容体には最小限の影響しか与えず、GABA 作動性神経伝達を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Bicuculline: Another GABA A receptor antagonist but with a broader range of action compared to SR 95531 hydrobromide

Picrotoxin: A non-competitive antagonist of GABA A receptors, differing in its mechanism of action

Uniqueness: : SR 95531 hydrobromide is unique due to its high selectivity and competitive inhibition of GABA A receptors. Unlike other antagonists, it has minimal effects on other ion channels and receptors, making it a valuable tool for studying GABAergic neurotransmission .

生物活性

Gabazine, also known as SR-95531, is a selective antagonist of the GABA receptor, primarily used in research to elucidate the role of GABAergic inhibition in various physiological and pathological processes. This article provides an in-depth examination of this compound's biological activity, including its mechanisms of action, effects on neuronal excitability, and implications for neurophysiology and pharmacology.

This compound functions by competitively inhibiting the GABA receptor, which is pivotal in mediating inhibitory neurotransmission in the central nervous system. By blocking the binding of GABA, this compound increases neuronal excitability and alters synaptic transmission.

- Binding Affinity : this compound has been shown to bind to the orthosteric site of the GABA receptor, leading to a reduction in GABA-mediated currents. The IC for this compound is approximately 0.2 µM for currents elicited by 3 µM GABA .

Effects on Neuronal Activity

This compound's application has revealed significant insights into its effects on neuronal activity:

- Increased Neuronal Responsiveness : In studies involving rat primary hippocampal neurons, this compound treatment resulted in a marked increase in neuronal activity, enhancing the firing rate and promoting oscillatory calcium signals . This effect underscores its role in modulating synaptic plasticity and potentially influencing learning and memory processes.

- Case Study : In an experiment conducted on cat primary visual cortex (V1), local iontophoresis of this compound increased neuronal responsiveness by up to 300%, although it slightly decreased selectivity for stimulus orientation . This suggests that while this compound enhances overall excitability, it may disrupt fine-tuned sensory processing.

Impact on Neurotransmitter Systems

This compound's influence extends beyond simple inhibition of GABA receptors:

- Interaction with Other Receptors : this compound has been shown to exhibit allosteric interactions with other compounds affecting GABA receptor function. For instance, it partially blocks currents elicited by neurosteroids and barbiturates, indicating its multifaceted role in modulating inhibitory signaling .

- Neuroprotective Pathways : Research indicates that this compound can influence neuroprotective gene expression pathways. For example, its application was associated with increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective markers in hippocampal neurons .

Tables Summarizing Key Findings

特性

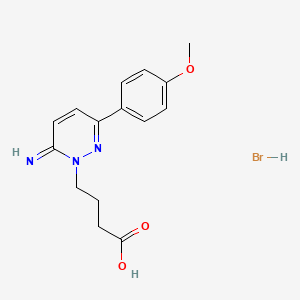

IUPAC Name |

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZHNFOGCMEYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104104-50-9 | |

| Record name | Gabazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104104-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。